molecular formula C7H14N2O B1280945 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine CAS No. 54384-40-6

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

Cat. No. B1280945
CAS RN: 54384-40-6
M. Wt: 142.2 g/mol
InChI Key: URRAIRLPZXDJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine” is a chemical compound with the molecular formula C7H13NO2 . It is often isolated as an oxalate salt .


Synthesis Analysis

An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented in the literature . This compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . The synthesis involves a cyclization reaction under basic conditions with p-toluenesulfonamide towards the N-tosylated spiro compound, followed by removal of the tosyl group .


Molecular Structure Analysis

The molecular structure of “2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine” is characterized by a spirobicyclic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine” include a density of 1.1±0.1 g/cm3, boiling point of 165.7±40.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, enthalpy of vaporization of 40.2±3.0 kJ/mol, and flash point of 51.2±16.8 °C .

Scientific Research Applications

Improved Synthesis and Properties

An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, a related compound to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, has been developed, enhancing its stability and solubility, which broadens its applicability in various reaction conditions (Haas et al., 2017).

Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis pathway involving 2-oxa-6-azaspiro[3.3]heptane was utilized in creating an expanded spirocyclic oxetane, leading to a new tetracyclic system, which is important in chemistry and drug design (Gurry et al., 2015).

Reductive Cleavage in Chemical Synthesis

The reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which is closely related to the target compound, is significant in the formation of bi- or tricyclic lactams or lactones, crucial in chemical synthesis (Molchanov et al., 2016).

Spirocyclic Amino Acids in Drug Design

The synthesis of spirocyclic scaffolds, akin to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, yielded novel amino acids for use in chemistry, biochemistry, and drug design, emphasizing the compound's potential in scientific research (Radchenko et al., 2010).

Novel Angular Spirocyclic Azetidines

The synthesis of novel angular azaspiro[3.3]heptanes, which are structurally similar to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, showcases the compound's potential as a building block in drug discovery, highlighting its relevance in synthesizing diverse and complex molecular structures (Guerot et al., 2011).

properties

IUPAC Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-1-2-9-3-7(4-9)5-10-6-7/h1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRAIRLPZXDJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CCN)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480690
Record name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

CAS RN

54384-40-6
Record name 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.